BI-853520 -

BI-853520

Catalog Number: EVT-1533645
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.
Synthesis Analysis

The synthesis of BI-853520 involves a multi-step chemical process that has been optimized to enhance its potency and selectivity as an inhibitor. The compound is based on a 2-Anilino-4-benzylaminopyrimidine scaffold, which was identified through structure-activity relationship studies. Key technical details include:

  • Starting Materials: The synthesis begins with commercially available anilines and benzylamines.
  • Reactions: Key reactions include nucleophilic substitutions and cyclization steps that form the pyrimidine core.
  • Purification: The final product is purified using chromatography techniques to ensure high purity for biological testing.
  • Characterization: Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of BI-853520 .
Molecular Structure Analysis

The molecular structure of BI-853520 can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Structure: The compound features a pyrimidine ring substituted with an aniline group, which is critical for its binding affinity to focal adhesion kinase.

Structural Data

The structural analysis reveals that the compound binds competitively to the ATP-binding site of focal adhesion kinase. X-ray crystallography studies have shown that the nitrogen atoms in the aniline and pyrimidine rings form hydrogen bonds with key residues in the kinase domain, facilitating strong interactions that inhibit enzymatic activity .

Chemical Reactions Analysis

BI-853520 undergoes specific chemical reactions upon administration:

  • Binding Reaction: It binds to focal adhesion kinase through competitive inhibition at the ATP-binding site.
  • Phosphorylation Reaction: The inhibition prevents autophosphorylation at critical tyrosine residues (e.g., Tyr397), disrupting downstream signaling pathways involved in cell survival and proliferation.

Technical Details

In vitro assays have demonstrated that BI-853520 exhibits a median inhibitory concentration (IC₅₀) of approximately 1 nmol/L against focal adhesion kinase, showcasing its high potency. Additionally, selectivity assays indicate minimal cross-reactivity with other kinases, such as PYK2, even at significantly higher concentrations .

Mechanism of Action

The mechanism of action for BI-853520 involves:

  1. Inhibition of Focal Adhesion Kinase: By binding to the ATP-binding site, BI-853520 prevents the phosphorylation of focal adhesion kinase at critical sites.
  2. Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream signaling pathways associated with cell migration, survival, and proliferation.
  3. Impact on Tumor Phenotype: Studies suggest that tumors with a mesenchymal phenotype show heightened sensitivity to BI-853520, correlating with loss of E-cadherin expression .

Data Supporting Mechanism

Preclinical studies have shown significant tumor growth inhibition in xenograft models treated with BI-853520, supporting its potential efficacy in targeting tumors characterized by aberrant focal adhesion kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Maintains stability across a pH range typical for physiological conditions.
  • Log P (Partition Coefficient): Indicates favorable absorption characteristics.

Relevant Data or Analyses

Comprehensive pharmacokinetic studies have indicated that BI-853520 exhibits favorable absorption characteristics with a maximum tolerated dose established at 200 mg once daily during clinical trials .

Applications

BI-853520 is primarily investigated for its applications in oncology:

  1. Cancer Treatment: As a focal adhesion kinase inhibitor, it is being explored for treating various solid tumors, particularly those exhibiting high levels of focal adhesion kinase expression.
  2. Clinical Trials: It has undergone Phase I clinical trials to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies .
  3. Biomarker Research: Ongoing studies are assessing biomarkers such as E-cadherin expression levels to predict response to treatment.
Introduction to BI-853520 as a Therapeutic Agent

Rationale for Focal Adhesion Kinase (FAK) Targeting in Oncology

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125-kDa non-receptor tyrosine kinase that localizes at the nexus of integrin and growth factor receptor signaling pathways. Its structure comprises three functional domains:

  • N-terminal FERM domain: Mediates protein-lipid and protein-protein interactions with upstream regulators (e.g., growth factor receptors) and downstream effectors (e.g., p53, MDM2). The critical autophosphorylation site Y397 resides here and serves as a binding site for SRC homology 2 (SH2) domains [1] [3].
  • Central kinase domain: Exhibits high homology with other tyrosine kinases and contains phosphorylation sites Y576/Y577 that activate the PI3K/AKT/mTOR pathway [1] [8].
  • C-terminal FAT domain: Facilitates localization to focal adhesions through interactions with paxillin and talin, and houses phosphorylation sites Y861/Y925 that activate the Ras/RAF/MEK-ERK pathway [1] [5].

Table 1: Functional Domains of FAK and Their Oncogenic Roles

DomainKey Structural FeaturesOncogenic Signaling Pathways
FERMY397 autophosphorylation site; clover-like F1/F2/F3 subdomainsSRC-LATS1/2-YAP; p53-MDM2 ubiquitination
KinaseY576/Y577 phosphorylation sites; ATP-binding pocketPI3K/AKT/mTOR; proliferation/survival
FATY861/Y925 phosphorylation sites; paxillin/talin bindingRas/RAF/MEK-ERK; migration/angiogenesis

FAK overexpression occurs in >70% of solid tumors (e.g., breast, ovarian, pancreatic, sarcoma) and correlates with advanced disease and poor prognosis. Mechanistically, FAK drives:

  • Tumor cell survival: Via kinase-dependent PI3K/AKT activation and kinase-independent p53 degradation [1] [5].
  • Metastasis: By regulating focal adhesion turnover and actin cytoskeleton dynamics during cell migration [3] [9].
  • Immunosuppressive microenvironment: Through nuclear FAK-dependent chemokine transcription that promotes T-cell exclusion [1] [4].
  • Angiogenesis: Via VEGF receptor cross-talk in endothelial cells [7] [9].

BI-853520 in the Context of ATP-Competitive FAK Inhibitor Development

BI 853520 (Ifebemtinib) is a novel 2-aminophenyl-4-phenoxypyrimidine derivative optimized for potency and selectivity. Its development addressed key limitations of earlier FAK inhibitors:

  • Structural optimization: BI 853520 binds the ATP-pocket in a DFG-in conformation. The pyrimidine core forms hydrogen bonds with Cys502 in the hinge region, while its phenoxy group occupies a hydrophobic pocket near the gatekeeper residue Met499 [1] [4].
  • Selectivity profile: Exhibits >50,000-fold selectivity for FAK over the closest homolog PYK2 (IC~50~ FAK = 1 nM vs. IC~50~ PYK2 > 50,000 nM), unlike predecessors like PF-562271 that inhibit PYK2 at similar concentrations [4].

Properties

Product Name

BI-853520

Molecular Formula

C₂₉H₂₈N₄O₂

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.